N-Formyl-L-leucine-d3

Beschreibung

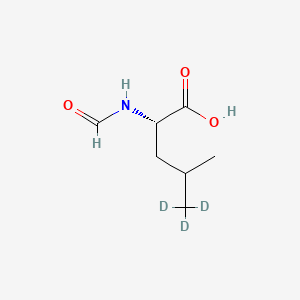

N-Formyl-L-leucine-d3 (CAS 1356930-28-3) is a deuterated derivative of N-Formyl-L-leucine, where three hydrogen atoms in the leucine side chain are replaced by deuterium (D). Its molecular formula is C₇H₁₀D₃NO₃, with a molecular weight of 162.21 g/mol (vs. 159.18 g/mol for the non-deuterated form) . This isotopic labeling enhances its utility in metabolic tracing, nuclear magnetic resonance (NMR) studies, and mass spectrometry (MS) due to the distinct spectral properties of deuterium . The compound is classified as a controlled product with a short shelf life, requiring storage at specific temperatures and documentation for handling .

Eigenschaften

IUPAC Name |

(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHOAHFRNLZGN-PIRDCUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine-d3 typically involves the formylation of L-leucine using formic acid and formaldehyde. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure high purity of the final product . The reaction conditions include:

Reactants: L-leucine, formic acid, formaldehyde

Solvent: Water

pH Control: The pH is maintained around 2-3 using sulfuric acid during the precipitation process.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale Reactors: To handle the increased volume of reactants and solvents.

Continuous pH Monitoring: To ensure consistent product quality.

Purification Steps: Including filtration and crystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

N-Formyl-L-leucine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, amines, thiols

Major Products:

Oxidation Products: Carboxylic acids, aldehydes

Reduction Products: Alcohols, amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-Formyl-L-leucine-d3 is widely used in scientific research, including:

Proteomics Research: As an internal standard for mass spectrometry-based quantification of proteins and peptides.

Metabolic Studies: To trace metabolic pathways and quantify metabolic intermediates.

Pharmacological Research: As a labeled compound to study drug metabolism and pharmacokinetics.

Industrial Applications: In the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required

Wirkmechanismus

The mechanism of action of N-Formyl-L-leucine-d3 involves its incorporation into peptides and proteins during synthesis. The formyl group plays a crucial role in initiating protein synthesis in certain organisms, such as bacteria. The labeled compound allows researchers to track and study these processes with high precision. The molecular targets include ribosomes and various enzymes involved in protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-Formyl-L-leucine (Non-Deuterated)

- Molecular Formula: C₇H₁₃NO₃; MW: 159.18 g/mol .

- Key Differences :

L-Leucine-d3-N-FMOC (Methyl-d3)

- Molecular Formula: C₂₁D₃H₂₀NO₄; MW: 356.43 g/mol .

- Key Differences :

N-Acetyl-D/L-Leucine

- Molecular Formula: C₈H₁₃NO₃ (acetylated); MW: 187.20 g/mol .

- Key Differences: Acetyl group replaces formyl, altering metabolic pathways. N-Acetyl-Leucine is studied in diabetes research due to its enantiomeric ratio (D/L) changes in saliva .

N-Formyl-L-leucine Esters

- Example: N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester (CAS 130676-63-0). Molecular Formula: C₂₈H₅₃NO₃; MW: 451.73 g/mol . Key Differences:

- Esterification with a long alkyl chain increases lipophilicity, enhancing membrane permeability for drug delivery studies .

- Bulkier structure reduces aqueous solubility compared to this compound .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₁₀D₃NO₃ | 162.21 | Formyl, Deuteron | Metabolic tracing, NMR/MS studies |

| N-Formyl-L-leucine | C₇H₁₃NO₃ | 159.18 | Formyl | Peptide synthesis, enzyme studies |

| L-Leucine-d3-N-FMOC | C₂₁D₃H₂₀NO₄ | 356.43 | FMOC, Deuteron | Solid-phase peptide synthesis |

| N-Acetyl-D/L-Leucine | C₈H₁₃NO₃ | 187.20 | Acetyl | Diabetes biomarker research |

| N-Formyl-L-leucine Ester | C₂₈H₅₃NO₃ | 451.73 | Ester, Formyl | Lipophilic drug delivery systems |

Biologische Aktivität

N-Formyl-L-leucine-d3 is a deuterated derivative of L-leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. The biological activity of this compound has gained attention in recent research due to its potential applications in understanding metabolic pathways, immune response modulation, and therapeutic implications in various diseases.

This compound has the molecular formula C7H13NO3 and is characterized by the presence of a formyl group attached to the amino acid backbone. The deuterated form (d3) indicates that three hydrogen atoms in the molecule are replaced with deuterium, which can be used in metabolic tracing studies.

Biological Activity

1. Metabolic Pathways:

this compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. It serves as a substrate for various enzymes, influencing metabolic flux and potentially affecting muscle protein synthesis.

2. Immune Modulation:

Recent studies have indicated that this compound can act as a signaling molecule in immune responses. It is known to interact with formyl peptide receptors (FPRs), which are implicated in the recruitment and activation of immune cells such as neutrophils and monocytes. This interaction suggests a role for this compound in inflammation and host defense mechanisms .

3. Potential Therapeutic Applications:

The compound's ability to modulate immune responses makes it a candidate for therapeutic applications in conditions characterized by inflammation, such as autoimmune diseases and chronic inflammatory conditions. Additionally, its metabolic properties may be leveraged in muscle-wasting disorders, where enhancing protein synthesis is crucial.

Research Findings

Recent research has focused on the pharmacokinetics and biological effects of this compound. Notable findings include:

- Metabolic Profiling: Studies utilizing mass spectrometry have shown that this compound can be traced within metabolic pathways, providing insights into its role in amino acid metabolism and energy production .

- Immune Response Studies: In vitro experiments have demonstrated that this compound can stimulate chemotaxis of immune cells through FPR activation, suggesting its potential as an immunomodulatory agent .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Muscle Mass Preservation: A study investigating plasma metabolites associated with muscle mass found significant correlations between levels of this compound and indicators of muscle strength and performance in older adults. This suggests that it may play a role in mitigating sarcopenia .

- Inflammatory Response: In clinical settings, patients exhibiting elevated levels of this compound showed enhanced neutrophil recruitment during inflammatory episodes, indicating its potential utility as a biomarker for inflammation .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| Biological Role | Immune modulation, metabolism |

| Interaction with FPRs | Yes |

| Potential Applications | Muscle-wasting disorders, inflammation |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying N-Formyl-L-leucine-d3 to ensure isotopic integrity?

- Methodological Answer : Synthesis should prioritize protecting the deuterium label during reactions. Use deuterated solvents (e.g., D2O) and minimize exposure to protic environments. Purification via reversed-phase HPLC with mass spectrometry (MS) validation ensures isotopic purity (>95%). Neutralization titration (e.g., using standardized HCl/NaOH) can confirm carboxylic acid functionality . For isotopic validation, high-resolution MS (HRMS) or nuclear magnetic resonance (NMR) (e.g., ²H-NMR) should confirm deuterium incorporation at specified positions .

Q. How should researchers characterize the structural and isotopic purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C-NMR to confirm non-deuterated regions and ²H-NMR or HRMS to verify deuterium placement. For example, absence of ¹H signals at deuterated methyl groups indicates successful labeling .

- Chromatography : Pair HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to quantify purity, avoiding UV absorption interference from non-chromophoric regions .

- Isotopic Enrichment : Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment levels, critical for metabolic tracing studies .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis of the formyl group. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 1 month) can predict shelf life. Monitor degradation via HPLC-MS for formic acid byproducts or leucine-d3 formation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the isotopic effect of deuterium in this compound on enzyme kinetics?

- Methodological Answer :

- Comparative Studies : Compare kinetic parameters (Km, Vmax) of deuterated vs. non-deuterated substrates in enzymatic assays (e.g., leucine dehydrogenase). Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to detect rate differences induced by deuterium’s mass effect .

- Computational Modeling : Perform molecular dynamics (MD) simulations to assess how deuterium alters bond vibration frequencies and transition-state stabilization .

- Statistical Validation : Follow NIH preclinical guidelines for replicating experiments across multiple enzyme batches and applying ANOVA to confirm significance .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H-NMR peaks) for this compound?

- Methodological Answer :

- Artifact Identification : Check for solvent impurities (e.g., residual H2O in DMSO-d6) or incomplete deuteration. Use 2D NMR (COSY, HSQC) to assign unexpected peaks to structural isomers or degradation products .

- Cross-Validation : Compare data with non-deuterated analogs and reference spectra from databases like NIST Chemistry WebBook .

- Sample Handling Review : Ensure storage conditions (e.g., -20°C, desiccation) were maintained to prevent hydrolysis, which generates free leucine-d3 .

Q. What experimental strategies can elucidate the metabolic fate of this compound in isotopic tracing studies?

- Methodological Answer :

- Tracer Administration : Use cell cultures or animal models (e.g., rodents) dosed with this compound. Extract metabolites at timed intervals and analyze via LC-MS/MS for deuterium-labeled intermediates (e.g., acetyl-CoA-d3) .

- Pathway Mapping : Employ stable isotope-resolved metabolomics (SIRM) to track ²H incorporation into downstream pathways (e.g., branched-chain amino acid metabolism) .

- Ethical Compliance : Adhere to preclinical checklists (e.g., NIH guidelines) for animal studies, including sample size justification and randomization protocols .

Q. How can researchers mitigate isotopic dilution effects when using this compound in long-term metabolic studies?

- Methodological Answer :

- Dosing Optimization : Calculate tracer doses using compartmental modeling to maintain detectable ²H levels throughout the study period.

- Background Correction : Measure natural ²H abundance in control samples and subtract it from experimental data .

- Validation : Use parallel experiments with ¹³C-labeled leucine to confirm pathway-specific results are not isotope-dependent .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.

- Documentation : Maintain Safety Data Sheets (SDS) per OSHA standards and include risk assessments in ethical review applications .

Q. How should researchers document and report experimental workflows involving this compound to ensure reproducibility?

- Methodological Answer :

- Lab Reports : Detail synthesis steps, storage conditions, and instrument parameters (e.g., NMR field strength, MS ionization mode) per Formal Laboratory Report guidelines .

- Data Archiving : Upload raw spectra and chromatograms to repositories like PubChem or ChemSpider with metadata on deuterium enrichment levels .

- Preclinical Compliance : Follow journal-specific checklists (e.g., ARRIVE for animal studies) to align with NIH reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.